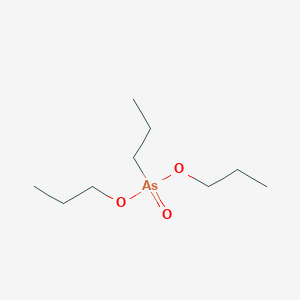

Dipropyl propylarsonate

Beschreibung

Dipropyl disulfide (C₆H₁₄S₂) is a sulfur-containing organic compound predominantly found in Allium species, such as onions (Allium cepa) and garlic (Allium sativum). It is a volatile compound responsible for the characteristic pungent aroma of freshly cut onions and plays a role in plant defense mechanisms . Structurally, it consists of two propyl groups connected by a disulfide bond (–S–S–). Its molecular weight is 150.3 g/mol, and it is characterized by a boiling point of 194–196°C .

Dipropyl disulfide is frequently identified via gas chromatography-mass spectrometry (GC-MS) in plant extracts, where it often constitutes a major component (e.g., 44.21% in A. fistulosum essential oil) . However, its detection can be influenced by analytical artifacts, as it may form via oxidation and dimerization of propanethiol during sampling .

Eigenschaften

CAS-Nummer |

53720-58-4 |

|---|---|

Molekularformel |

C9H21AsO3 |

Molekulargewicht |

252.18 g/mol |

IUPAC-Name |

1-[propoxy(propyl)arsoryl]oxypropane |

InChI |

InChI=1S/C9H21AsO3/c1-4-7-10(11,12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |

InChI-Schlüssel |

XQFJXFCMFWDDDR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCO[As](=O)(CCC)OCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipropyl propylarsonate can be synthesized through several methods, including the reaction of propyl halides with arsenic trioxide in the presence of a base. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of dipropyl propylarsonate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Arsonate esters typically undergo hydrolysis in acidic or basic media to regenerate the parent arsonic acid and alcohol .

Acidic Hydrolysis:

Basic Hydrolysis:

Factors Influencing Rate:

Coordination Chemistry with Metal Oxides

Like arylarsonates, dipropyl propylarsonate may act as a ligand in polyoxometalate (POM) formation. For example, fluorinated arylarsonates form stable Mo₆ and Mo₁₂ polyanions .

Proposed Reaction with Molybdate:

Structural Features:

Transesterification Reactions

The propyl groups in dipropyl propylarsonate can be exchanged with other alcohols under acidic conditions, analogous to ester transesterification .

Example with Ethanol:

Key Considerations:

Thermal Decomposition and Stability

Arsonate esters may decompose upon heating, releasing toxic arsenic oxides. Stability is enhanced by:

Decomposition Pathway:

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Dipropyl propylarsonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers.

Industry: Dipropyl propylarsonate is used in the production of specialized chemicals and materials, including semiconductors and catalysts.

Wirkmechanismus

The mechanism of action of dipropyl propylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This mechanism is exploited in its potential use as an antimicrobial and anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following section compares dipropyl disulfide with structurally or functionally related sulfur-containing compounds, focusing on chemical properties, biological activities, and applications.

Dipropyl Trisulfide (C₆H₁₄S₃)

- Molecular Weight : 182.4 g/mol.

- Occurrence : Co-occurs with dipropyl disulfide in onion extracts and Allium essential oils .

- Key Differences :

Diallyl Sulfide (C₆H₁₀S)

- Molecular Weight : 114.2 g/mol.

- Occurrence : Predominant in garlic, particularly in bulb extracts .

- Key Differences: Contains an allyl group (–CH₂CH=CH₂), which enhances its chemopreventive activity.

Propylpropane Thiosulfonate (C₆H₁₄O₂S₂)

- Molecular Weight : 182.3 g/mol.

- Occurrence : Identified in onion bulb extracts alongside dipropyl disulfide .

- Key Differences :

Dipropyl Thiophosphate (C₆H₁₅O₂PS₂)

- Molecular Weight : 214.3 g/mol.

- Occurrence : A degradation product of zinc dialkyldithiophosphates (ZDDPs) in engine oils .

- Key Differences :

Comparative Data Tables

Table 1: Structural and Functional Comparison of Dipropyl Disulfide and Analogs

Table 2: Research Findings on Efficacy and Stability

Critical Analysis of Contradictory Evidence

- Artifact Formation : Dipropyl disulfide’s quantification in GC-MS is contentious, as it may form artificially during analysis, unlike diallyl sulfide or propylpropane thiosulfonate .

- Chemopreventive Efficacy: While diallyl sulfide shows dose-dependent inhibition of carcinogenesis, dipropyl disulfide lacks comparable activity despite its abundance in Allium species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.